Cas no 1448045-47-3 (N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide)

N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with morpholine and trifluoromethylbenzamide moieties. Its structural design confers high specificity and stability, making it suitable for applications in medicinal chemistry and pharmaceutical research. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the morpholine substitution improves solubility and bioavailability. This compound is particularly valuable as an intermediate or scaffold in the development of kinase inhibitors or other targeted therapeutics. Its well-defined chemical properties and modular structure facilitate further derivatization for structure-activity relationship studies.
N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide structure
1448045-47-3 structure
Product name:N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide
CAS No:1448045-47-3
MF:C18H19F3N4O2
MW:380.364274263382
CID:6203488
PubChem ID:71807283

N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide
    • AKOS024560586
    • N-[4,6-DIMETHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-4-(TRIFLUOROMETHYL)BENZAMIDE
    • 1448045-47-3
    • F6438-0112
    • N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzamide
    • N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide
    • Inchi: 1S/C18H19F3N4O2/c1-11-15(12(2)23-17(22-11)25-7-9-27-10-8-25)24-16(26)13-3-5-14(6-4-13)18(19,20)21/h3-6H,7-10H2,1-2H3,(H,24,26)
    • InChI Key: PJYBVXQAYFKTBU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(NC1C(C)=NC(=NC=1C)N1CCOCC1)=O)(F)F

Computed Properties

  • Exact Mass: 380.14601035g/mol
  • Monoisotopic Mass: 380.14601035g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4Ų
  • XLogP3: 2.8

N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6438-0112-30mg
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
1448045-47-3
30mg
$178.5 2023-09-09
Life Chemicals
F6438-0112-20μmol
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
1448045-47-3
20μmol
$118.5 2023-09-09
Life Chemicals
F6438-0112-20mg
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
1448045-47-3
20mg
$148.5 2023-09-09
Life Chemicals
F6438-0112-2μmol
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
1448045-47-3
2μmol
$85.5 2023-09-09
Life Chemicals
F6438-0112-5mg
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
1448045-47-3
5mg
$103.5 2023-09-09
Life Chemicals
F6438-0112-25mg
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
1448045-47-3
25mg
$163.5 2023-09-09
Life Chemicals
F6438-0112-40mg
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
1448045-47-3
40mg
$210.0 2023-09-09
Life Chemicals
F6438-0112-2mg
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
1448045-47-3
2mg
$88.5 2023-09-09
Life Chemicals
F6438-0112-100mg
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
1448045-47-3
100mg
$372.0 2023-09-09
Life Chemicals
F6438-0112-10mg
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
1448045-47-3
10mg
$118.5 2023-09-09

N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide Related Literature

Additional information on N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide

Introduction to N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide (CAS No. 1448045-47-3)

N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide, identified by its CAS number 1448045-47-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The structural framework of N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide is characterized by its pyrimidine core, which is a well-known scaffold in medicinal chemistry. The presence of a morpholine group at the 2-position and a trifluoromethyl substituent at the 4-position of the benzamide moiety enhances its pharmacological profile. These structural features contribute to its ability to interact with biological targets in a highly specific manner, which is crucial for drug design.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced binding affinity and selectivity. The combination of the pyrimidine ring with the morpholine and trifluoromethyl groups in N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide makes it an attractive candidate for further investigation. Studies have shown that such structural motifs can modulate various biological pathways, including those involved in inflammation, cancer, and neurological disorders.

The morpholine group in the molecule is particularly noteworthy, as it is known to improve solubility and metabolic stability. This feature is essential for ensuring that the compound can be effectively absorbed and utilized by the body. Additionally, the trifluoromethyl group enhances lipophilicity, which can influence membrane permeability and overall bioavailability. These properties make N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide a promising lead compound for drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with target proteins with greater accuracy. Molecular docking studies have revealed that N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide can bind to several key enzymes and receptors involved in disease pathways. For instance, preliminary data suggests that it may interact with enzymes implicated in tumor growth and progression, making it a potential candidate for anticancer therapy.

The synthesis of N-4,6-dimethyl-2-(morpholin-4-y1)pyrimidin--5-y1)-y(trifluoromethy1 benzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the morpholine group necessitates careful handling to avoid unwanted side reactions. However, advances in synthetic methodologies have made it possible to produce this compound in high yields with minimal impurities. This has facilitated further structural optimization and biological testing.

In vitro studies have begun to elucidate the biological activity of N--. Initial results indicate that it exhibits inhibitory effects on certain enzymes associated with inflammatory responses. This aligns with ongoing research into novel anti-inflammatory agents that target specific pathways without causing systemic side effects. The trifluoromethyl group appears to play a critical role in modulating these effects, possibly by enhancing binding affinity.

The potential therapeutic applications of N--

The development of new drug candidates like N-- relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. Advances in genomics and proteomics have provided valuable insights into disease mechanisms, enabling more targeted drug design. By leveraging these technologies, researchers can identify new targets and optimize existing ones to improve drug efficacy.

The future of pharmaceutical research will likely see increased use of computational tools to predict and validate the biological activity of new compounds. N--, with its well-defined structure and promising properties, is poised to play a significant role in this evolving landscape. As more data becomes available from both preclinical and clinical studies, its potential will become even clearer.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd